2,4,6-Trimethylaniline hydrochloride
CAS No.: 6334-11-8
Cat. No.: VC1803505
Molecular Formula: C9H14ClN
Molecular Weight: 171.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6334-11-8 |
|---|---|
| Molecular Formula | C9H14ClN |
| Molecular Weight | 171.67 g/mol |
| IUPAC Name | 2,4,6-trimethylaniline;hydrochloride |
| Standard InChI | InChI=1S/C9H13N.ClH/c1-6-4-7(2)9(10)8(3)5-6;/h4-5H,10H2,1-3H3;1H |
| Standard InChI Key | WUYJXWRFOUCHEB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)N)C.Cl |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N)C.Cl |
Introduction
Chemical Identity and Structure
2,4,6-Trimethylaniline hydrochloride (also known as 2,4,6-Trimethylanilinium chloride) is the hydrochloride salt of 2,4,6-Trimethylaniline. It is characterized by the following properties:
| Property | Description |
|---|---|
| CAS Number | 6334-11-8 |
| Molecular Formula | C₉H₁₄ClN |
| Molecular Weight | 171.67 g/mol |
| IUPAC Name | (2,4,6-trimethylphenyl)azanium;chloride |
| Standard InChI | InChI=1S/C9H13N.ClH/c1-6-4-7(2)9(10)8(3)5-6;/h4-5H,10H2,1-3H3;1H |
| Standard InChIKey | WUYJXWRFOUCHEB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N)C.Cl |
| Parent Compound | 2,4,6-Trimethylaniline (CID 6913) |
The compound is derived from 2,4,6-trimethylaniline, which has the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol .
Physical and Chemical Properties
2,4,6-Trimethylaniline hydrochloride appears as a crystalline solid, while its parent compound (2,4,6-trimethylaniline) is a clear yellow to brown liquid. The hydrochloride form offers enhanced solubility and stability in aqueous solutions, which is beneficial for certain chemical reactions and biological studies.
Physical Characteristics
Crystal Structure
The crystal structure of 2,4,6-trimethylanilinium chloride has been studied and documented in the Crystallography Open Database (COD Number: 2214193). The structure follows a Hermann-Mauguin space group symbol P 1 21/c 1, with the following crystallographic parameters :
| Parameter | Value |
|---|---|
| a | 4.8110 Å |
| b | 15.373 Å |
| c | 12.509 Å |
| α | 90.00° |
| β | 90.99° |
| γ | 90.00° |
| Z | 4 |
| Z' | 1 |
| Residual Factor | 0.0851 |
This crystal structure information was determined in a study by Long, Sihui, Siegler, Maxime, and Li, Tonglei, published in Acta Crystallographica Section E in 2007 .
Comparison with Parent Compound
The parent compound, 2,4,6-trimethylaniline, has the following properties which differ from its hydrochloride salt:
Synthesis and Production
Preparation from Parent Compound
2,4,6-Trimethylaniline hydrochloride is typically synthesized by reacting 2,4,6-trimethylaniline with hydrochloric acid. This process is relatively straightforward and results in a stable crystalline product.
The reaction can be represented as:
C₉H₁₃N + HCl → C₉H₁₄ClN
This salt formation enhances the solubility of the compound in water, which is advantageous for many applications, particularly in aqueous reaction systems.
Synthesis of Parent Compound
The parent compound, 2,4,6-trimethylaniline, is synthesized through a two-step process:
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Selective mononitration of mesitylene (1,3,5-trimethylbenzene), avoiding oxidation of the methyl groups
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Reduction of the resulting nitro compound to form the amine group
The traditional method involves the following steps :
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Nitration: Mesitylene is reacted with a mixture of sulfuric and nitric acids (mixed acid) at temperatures below 10°C for approximately 4 hours. This produces 2,4,6-trimethylnitrobenzene.
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Reduction: The nitro compound is then reduced using iron powder, hydrochloric acid, and water in a molar ratio of 1:3.74:0.9:2.22, at temperatures of 100-105°C for 8 hours.
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Purification: The crude 2,4,6-trimethylaniline is distilled from the reduction mixture and further purified by additional distillation.
Modern Synthesis Method
A more environmentally friendly and efficient method has been developed using hydrogenation with nickel catalysts instead of iron powder reduction . This patent-described method offers several advantages:
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Lower production costs
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Higher product purity (≥99% vs. 95% with traditional methods)
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Improved yield (>95% vs. ~93% with iron powder reduction)
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More stable product quality
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Nitration: Same as traditional method, producing 2,4,6-trimethylnitrobenzene with mixed acid in specific weight proportions (H₂SO₄: 75-80 parts, HNO₃: 20-25 parts)
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Hydrogenation: Using nickel catalysts at 90-170°C under hydrogen pressure of 1-3 MPa, instead of iron powder reduction
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Purification: Similar distillation process, resulting in higher purity product
Applications
2,4,6-Trimethylaniline hydrochloride has various applications across multiple industries due to its enhanced solubility in aqueous solutions compared to its parent compound.
Chemical Synthesis
The compound serves as an important intermediate in various chemical reactions, particularly where water solubility is required. Its applications include:
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Building block for various bulky ligands
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Precursor for condensation reactions
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Starting material for the preparation of complex organic structures
Dye and Pigment Production
One of the most significant applications of 2,4,6-trimethylaniline and its hydrochloride salt is in the dye industry:
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Production of Acid Blue 129 dye, which is useful in histochemistry studies
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Synthesis of various industrial dyes and pigments with specific color properties
Pharmaceutical and Research Applications
The compound finds applications in pharmaceutical research and development:
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Building block for pharmaceutical intermediates
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Synthesis of biologically active compounds
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Used in biological studies where water solubility is advantageous
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Component in the preparation of specialty catalysts, including Grubbs' catalyst
Ligand Chemistry
2,4,6-Trimethylaniline and its hydrochloride are involved in coordination chemistry:
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Condensation with glyoxal to prepare glyoxal-bis(mesitylimine)
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Preparation of 1,3-diketimines ligands by condensation with 1,3-diketones
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Building block for various bulky ligands used in catalyst development
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Precursor to popular N-heterocyclic carbene (NHC) ligands, including those found in 2nd generation Grubbs' catalyst
The hydrochloride salt is expected to exhibit similar toxicity profiles, with potentially altered bioavailability due to its enhanced water solubility.
Health Hazards
The compound presents several health hazards that require careful handling:
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Acute Effects:
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Severe irritation to skin and eyes with possible eye damage
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Respiratory tract irritation when inhaled
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Risk of methemoglobinemia at high exposure levels, which can cause headache, fatigue, dizziness, and cyanosis (bluish discoloration of skin and lips)
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Severe exposure may lead to breathing difficulties, collapse, and even death
-
-
Chronic Effects:
| Parameter | Specification |
|---|---|
| Appearance | Clear yellow to brown liquid |
| Purity (GC) | ≥96.0% |
| Infrared Spectrum | Conforms to reference |
| Refractive Index | 1.5505 to 1.5525 (20°C, 589 nm) |
| Residue after Evaporation | ≤0.05% |
| Related Substances | ≤0.15% (Benzaldehyde) |
| Acidity | Passes test |
| Peroxide Value | ≤5 |
These specifications are based on commercial products from suppliers like Thermo Scientific Chemicals (formerly part of the Acros Organics product portfolio) .
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